molecular formula C23H18O6 B2365954 Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374758-46-0

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2365954
CAS No.: 374758-46-0
M. Wt: 390.391
InChI Key: KGWKQMKQJHCIKV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring, a chromen (coumarin) moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving appropriate precursors such as furfural or furan derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or furan moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The furan ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-4-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
  • Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the chromen and furan moieties provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-14-16(10-21(28-14)23(25)26-2)13-27-17-8-9-18-19(15-6-4-3-5-7-15)12-22(24)29-20(18)11-17/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWKQMKQJHCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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